molecular formula C29H25BrN2S2 B12718975 1-Methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium bromide CAS No. 73075-42-0

1-Methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium bromide

Cat. No.: B12718975
CAS No.: 73075-42-0
M. Wt: 545.6 g/mol
InChI Key: AKFPWVROJDSWFH-UHFFFAOYSA-M
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Description

1-Methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium bromide is a complex organic compound featuring a unique structure with two naphtho[1,2-d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium bromide typically involves multiple steps. One common method involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol to form N-(1-naphthyl)thiophene-2-carboxamide. This intermediate is then treated with phosphorus pentasulfide in anhydrous pyridine to yield the corresponding thioamide. Oxidation of the thioamide with potassium ferricyanide in an alkaline medium results in the formation of the naphtho[1,2-d]thiazole moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nitrating agents, bromine, formylating agents, and acylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium bromide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium bromide is unique due to its dual naphtho[1,2-d]thiazole structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

73075-42-0

Molecular Formula

C29H25BrN2S2

Molecular Weight

545.6 g/mol

IUPAC Name

(2Z)-1-methyl-2-[(2Z)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole;bromide

InChI

InChI=1S/C29H25N2S2.BrH/c1-4-19(17-26-30(2)28-22-11-7-5-9-20(22)13-15-24(28)32-26)18-27-31(3)29-23-12-8-6-10-21(23)14-16-25(29)33-27;/h5-18H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

AKFPWVROJDSWFH-UHFFFAOYSA-M

Isomeric SMILES

CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)C.[Br-]

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)C.[Br-]

Origin of Product

United States

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